Isbufyllin

Übersicht

Beschreibung

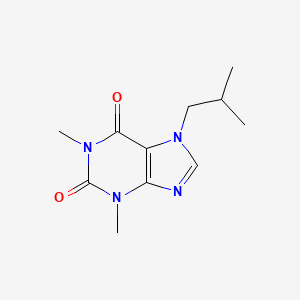

Isbufylline, also known as 1,3-dimethyl-7-isobutylxanthine, is a xanthine derivative with notable antibronchospastic properties. It is structurally related to theophylline and exhibits significant efficacy in antagonizing bronchospasms induced by various spasmogens. Unlike theophylline, isbufylline has minimal central nervous system excitatory effects, making it a promising candidate for treating asthma and other respiratory conditions .

Wissenschaftliche Forschungsanwendungen

Isobufyllin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung für die Untersuchung von Xanthinderivaten und ihren pharmakologischen Eigenschaften verwendet. In der Biologie und Medizin wird Isobufyllin auf sein Potenzial zur Behandlung von Atemwegserkrankungen wie Asthma und Lungenentzündung untersucht . Seine entzündungshemmenden und bronchodilatatorischen Eigenschaften machen es zu einer wertvollen Verbindung für die Atemwegsforschung . Zusätzlich werden die einzigartigen pharmakokinetischen Eigenschaften von Isobufyllin, wie seine Bioverfügbarkeit und Stoffwechselwege, in der Pharmakokinetik und der Forschung zur Arzneimittelverstoffwechslung untersucht .

Wirkmechanismus

Isobufyllin übt seine Wirkung hauptsächlich durch die Hemmung von Phosphodiesterase-Enzymen aus, was zu erhöhten Spiegeln von cyclischem Adenosinmonophosphat (cAMP) in den Zellen führt . Diese Erhöhung des cAMP-Spiegels führt zu einer Bronchodilatation und einer verringerten Entzündung in den Atemwegen. Die minimalen erregende Wirkungen von Isobufyllin auf das zentrale Nervensystem sind auf seine geringe Affinität für A1-Purinozeptoren zurückzuführen . Zu den molekularen Zielstrukturen der Verbindung gehören Phosphodiesterase-Enzyme und Adenosinrezeptoren, die an ihren pharmakologischen Wirkungen beteiligt sind .

Wirkmechanismus

Target of Action

Isbufylline, also known as Isbufylline [INN], primarily targets cGMP-PDE (3’,5’-cyclic phosphodiesterase) . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

Isbufylline acts as a cGMP-PDE inhibitor . By inhibiting this enzyme, it increases the concentration of cyclic nucleotides within the cell . This can lead to a variety of effects depending on the specific cellular context, including modulation of inflammation and smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by Isbufylline is the cGMP-PDE pathway . By inhibiting cGMP-PDE, Isbufylline can affect various downstream effects related to the functions of this enzyme. This includes processes related to inflammation and bronchodilation, which can be relevant in conditions like asthma and other respiratory diseases .

Pharmacokinetics

The pharmacokinetics of Isbufylline involve its absorption, distribution, metabolism, and excretion (ADME) . After oral administration, Isbufylline is metabolized in the body, with the main metabolites detected in plasma being 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine (I), 1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl) xanthine (II), and 1-methyl-7-(2-methyl-propyl) xanthine (III) . The absence of unmetabolized Isbufylline in the urine indicates that biotransformation and renal excretion are the main routes of Isbufylline elimination in humans .

Result of Action

The molecular and cellular effects of Isbufylline’s action are primarily related to its inhibition of cGMP-PDE. This can lead to an increase in the concentration of cyclic nucleotides within the cell, which can have various effects depending on the specific cellular context . For example, in the context of respiratory diseases, this can lead to bronchodilation and a reduction in inflammation .

Action Environment

Factors such as diet, lifestyle, and exposure to pollutants or toxins can potentially influence how a drug is metabolized and excreted, and thus its overall effectiveness

Biochemische Analyse

Biochemical Properties

Isbufylline plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It exhibits phosphodiesterase inhibitory properties, although at concentrations much higher than those required for its spasmolytic effects in isolated bronchial tissues . This inhibition leads to an increase in cyclic AMP levels, which in turn relaxes bronchial smooth muscles. Isbufylline also shows a reduced affinity for A1 purinoceptors compared to theophylline, resulting in minimal central nervous system excitatory effects .

Cellular Effects

Isbufylline influences various cellular processes, particularly in respiratory cells. It effectively antagonizes bronchospasms induced by spasmogens such as capsaicin, arachidonic acid, PAF, and antigens . This action is primarily due to the local release of biologically active substances involved in asthma pathogenesis. Isbufylline’s impact on cell signaling pathways includes the modulation of cyclic AMP levels, which affects gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Isbufylline exerts its effects through several mechanisms. It inhibits phosphodiesterase enzymes, leading to increased cyclic AMP levels and subsequent relaxation of bronchial smooth muscles . Additionally, Isbufylline’s low affinity for A1 purinoceptors minimizes its central nervous system excitatory effects . The compound also influences gene expression by modulating cyclic AMP-dependent pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isbufylline have been observed to change over time. The compound exhibits stability in both in vitro and in vivo models, with its antibronchospastic effects being sustained over prolonged periods . Its phosphodiesterase inhibitory properties are only evident at higher concentrations . Long-term studies have shown that Isbufylline maintains its efficacy with minimal degradation .

Dosage Effects in Animal Models

The effects of Isbufylline vary with different dosages in animal models. At therapeutic doses, it effectively reduces bronchospasms without significant central nervous system or cardiovascular adverse effects . At higher doses, Isbufylline may exhibit toxic effects, including potential cardiovascular responses . Threshold effects have been observed, indicating a narrow therapeutic window for optimal efficacy .

Metabolic Pathways

Isbufylline undergoes biotransformation and renal excretion in humans. The main metabolites detected in plasma include 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl) xanthine, and 1-methyl-7-(2-methyl-propyl) xanthine . In urine, the metabolites include 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-carboxy-propyl) xanthine, and 1,3-dimethyl-7-(2-hydroxymethyl-propyl) xanthine glucuronic acid . These metabolic pathways indicate that Isbufylline is primarily eliminated through renal excretion .

Transport and Distribution

Isbufylline is distributed unevenly within the body due to differences in blood perfusion, tissue binding, and membrane permeability . It is transported to various tissues, with its distribution being influenced by factors such as lipid content and regional pH . The compound’s transport and distribution are dynamic processes, with metabolism and excretion occurring simultaneously .

Vorbereitungsmethoden

Isobufyllin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Theophyllin-Natriumsalz mit Isobutylhalogenid in N,N-Dimethylformamid bei 80 °C . Dieses Verfahren liefert Isobufyllin mit hoher Reinheit und Effizienz. Industrielle Produktionsverfahren folgen in der Regel ähnlichen Synthesewegen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Isobufyllin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es Phosphodiesterase-Enzyme hemmt, die eine entscheidende Rolle bei seinen pharmakologischen Wirkungen spielen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Halogenide. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Xanthinderivate und ihre Metaboliten .

Vergleich Mit ähnlichen Verbindungen

Isobufyllin ist strukturell ähnlich anderen Xanthinderivaten wie Theophyllin und Enprofyllin. Es weist jedoch einzigartige Eigenschaften auf, die es von diesen Verbindungen unterscheiden. Im Gegensatz zu Theophyllin hat Isobufyllin minimale erregende Wirkungen auf das zentrale Nervensystem, was es zu einer sichereren Option für Patienten mit Atemwegserkrankungen macht . Enprofyllin, ein weiteres Xanthinderivat, zeigt ebenfalls keine erregende Wirkung auf das zentrale Nervensystem, hat aber im Vergleich zu Isobufyllin andere pharmakokinetische Eigenschaften . Diese Unterschiede heben die Einzigartigkeit von Isobufyllin in Bezug auf sein pharmakologisches Profil und sein therapeutisches Potenzial hervor.

Fazit

Isobufyllin ist ein vielversprechendes Xanthinderivat mit signifikanten broncholytischen Eigenschaften und minimalen erregende Wirkungen auf das zentrale Nervensystem. Sein einzigartiges pharmakologisches Profil macht es zu einer wertvollen Verbindung für die Behandlung von Atemwegserkrankungen und die Durchführung wissenschaftlicher Forschung.

Biologische Aktivität

Isbufylline, a xanthine derivative, has garnered attention for its potential therapeutic applications, particularly in respiratory diseases such as asthma. It is chemically characterized as 1,3-dimethyl-7-(2-methylpropyl)xanthine. This compound exhibits unique biological activities that differentiate it from other xanthines like theophylline and caffeine. This article delves into the biological activity of isbufylline, supported by research findings, case studies, and data tables.

Isbufylline primarily acts as a bronchodilator with antibronchospastic properties. Its mechanism involves the relaxation of bronchial smooth muscle, which is crucial for alleviating conditions associated with bronchospasm. Research indicates that isbufylline's relaxant activity is more pronounced than that of theophylline when tested against various bronchoconstrictors such as capsaicin and carbachol.

Key Findings:

- IC50 Values :

In Vivo Studies

In vivo studies conducted on anesthetized guinea pigs demonstrated that isbufylline exhibited greater antibronchospastic activity compared to traditional treatments. The compound effectively inhibited bronchospasm induced by vagal stimulation and capsaicin, showcasing its potential as a therapeutic agent for asthma management.

Pharmacokinetics

The pharmacokinetic profile of isbufylline was investigated through a study involving healthy male volunteers who received a single oral dose of 320 mg. High-performance liquid chromatography/mass spectrometry (HPLC/MS) was employed to analyze urinary metabolites. Notably, several new chromatographic peaks were identified in treated subjects, indicating metabolic processing of the drug .

Clinical Applications

Isbufylline has been evaluated in clinical settings for its effectiveness in treating asthma. Currently, it is in Phase 2 clinical trials, focusing on its efficacy and safety profile compared to existing therapies.

| Study | Indication | Phase | Results |

|---|---|---|---|

| Malesci Istituto Farmacobiologico SpA | Asthma | Phase 2 | Ongoing evaluation |

| A. Menarini Industrie Farmaceutiche Riunite SRL | Asthma | Phase 2 | Ongoing evaluation |

Comparative Studies

Comparative studies have highlighted isbufylline's advantages over other xanthines. For example, it has been shown to have reduced pro-convulsive side effects while maintaining efficacy in bronchial relaxation . This aspect is particularly significant for patients who are sensitive to the side effects commonly associated with traditional xanthines.

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUWQSQEVISUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046767 | |

| Record name | Isbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90162-60-0 | |

| Record name | Isbufylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90162-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isbufylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISBUFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.